molecular formula C16H16Br2N4O4 B114155 Pyrimido[4,5-g]quinazoline-4,9-dione,  2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- CAS No. 143430-35-7

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Cat. No. B114155
M. Wt: 488.1 g/mol
InChI Key: OAIDJPDDUYAYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidoquinazoline family of compounds, which are known for their diverse range of biological activities.

Mechanism Of Action

The mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.

Advantages And Limitations For Lab Experiments

The advantages of using Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- in lab experiments include its potent anti-tumor activity and anti-inflammatory properties. However, this compound has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to determine the mechanism of action of this compound and to identify potential drug targets. Finally, the development of more soluble analogs of this compound could increase its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. The first step involves the reaction of 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione with bromomethyl methyl ether in the presence of potassium carbonate. This reaction yields 3,4-dihydro-6,7-dimethoxy-4-methyl-1H-quinazoline-2-thione-2-methyl-1,3-dioxolane. The second step involves the reaction of the product from the first step with 2,7-dibromomethyl-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-1H-pyrimido[4,5-g]quinazoline-4,9-dione in the presence of sodium hydride. This reaction yields Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-.

Scientific Research Applications

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory diseases.

properties

CAS RN

143430-35-7

Product Name

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Molecular Formula

C16H16Br2N4O4

Molecular Weight

488.1 g/mol

IUPAC Name

2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3

InChI Key

OAIDJPDDUYAYTI-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-

Origin of Product

United States

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